2-(4-chlorophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate
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Overview
Description
2-(4-chlorophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenylacetic acid with ethyl chloroformate to form an ester intermediate. This intermediate is then reacted with tryptophan in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenylacetic acid
- 4-chlorophenyl N-(2-ethylphenyl)carbamate
- 2-(4-chlorophenyl)ethylamine
Uniqueness
What sets 2-(4-chlorophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C28H25ClN2O4 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[(4-ethylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C28H25ClN2O4/c1-2-18-7-9-20(10-8-18)27(33)31-25(15-21-16-30-24-6-4-3-5-23(21)24)28(34)35-17-26(32)19-11-13-22(29)14-12-19/h3-14,16,25,30H,2,15,17H2,1H3,(H,31,33) |
InChI Key |
AEKJTBGAOXAGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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